Trehalulose

Beschreibung

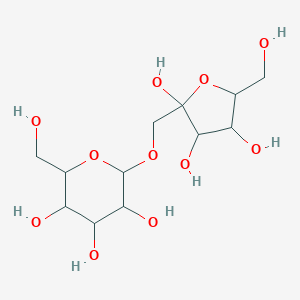

Structure

2D Structure

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-6-[[2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-4-6(15)8(17)9(18)11(22-4)21-3-12(20)10(19)7(16)5(2-14)23-12/h4-11,13-20H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXLJRHBJVMYPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Trehalulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51411-23-5 | |

| Record name | Trehalulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 - 95 °C | |

| Record name | Trehalulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039727 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Biosynthesis and Production Pathways of Trehalulose

Characterization of Trehalulose-Synthesizing Enzymes

The enzymatic synthesis of this compound from sucrose (B13894) is catalyzed by a group of enzymes broadly classified as sucrose isomerases. These enzymes exhibit varying specificities, with some producing this compound as the primary product, while others yield a mixture of isomers.

Sucrose Isomerases and this compound Synthases: Diverse Microbial and Insect Sources

A variety of microorganisms and some insects are known to produce enzymes capable of synthesizing this compound. These enzymes, often referred to as sucrose isomerases or, more specifically, this compound synthases, belong to the glycoside hydrolase family 13 (GH13). nih.govresearchgate.net

Microbial sources have been extensively studied for this compound production. Bacteria such as Pseudomonas mesoacidophila MX-45 are known to produce this compound synthase. nih.govasm.org Other notable microbial producers include Erwinia rhapontici, which produces a sucrose isomerase that yields both isomaltulose and this compound. nih.gov Additionally, amylosucrase from bacteria like Neisseria polysaccharea, Deinococcus radiodurans, and Arthrobacter chlorophenolicus have been reported to synthesize this compound from sucrose. caldic.com A novel trehalose (B1683222) synthase (TreM) with the ability to produce this compound was discovered in a thermal spring metagenome, highlighting extreme environments as a source of robust biocatalysts. asm.orgnih.gov

In the insect world, the silverleaf whitefly, Bemisia argentifolii, is a notable source of a highly specific this compound synthase. This enzyme is distinct from its microbial counterparts in that it exclusively produces this compound from sucrose. nih.gov Research has also indicated that certain species of stingless bees in Australia, Malaysia, and Brazil produce honey rich in this compound, suggesting the presence of a potent this compound-synthesizing enzyme. wikipedia.org

Sources of this compound-Synthesizing Enzymes

| Source Organism | Enzyme Name | Primary Product(s) |

|---|---|---|

| Pseudomonas mesoacidophila MX-45 | This compound Synthase | This compound |

| Erwinia rhapontici | Sucrose Isomerase | Isomaltulose and this compound |

| Silverleaf Whitefly (Bemisia argentifolii) | This compound Synthase | This compound |

| Thermal Spring Metagenome | Trehalose Synthase (TreM) | Trehalose and this compound |

| Neisseria polysaccharea | Amylosucrase | This compound |

Biochemical Mechanisms of Sucrose Isomerization to this compound

The catalytic mechanism is generally understood to be a double displacement reaction. researchgate.net Key acidic residues in the enzyme's active site, such as aspartate and glutamate, play crucial roles. One residue acts as a nucleophile, attacking the anomeric carbon of the glucose moiety in sucrose, leading to the formation of a covalent glucosyl-enzyme intermediate and the release of fructose (B13574). The second acidic residue acts as a general acid-base catalyst, protonating the glycosidic oxygen to facilitate the departure of the fructose molecule. ebi.ac.uk

For this compound synthesis, the released fructose molecule must reorient within the active site before attacking the glucosyl-enzyme intermediate to form the new 1,1-glycosidic linkage. The product specificity of sucrose isomerases, whether they produce primarily this compound or isomaltulose, is largely dependent on the structural features of the active site that control the positioning and tautomerization of the fructose molecule. nih.gov

Substrate Specificity and Regiospecificity of this compound Biosynthesis

The primary substrate for this compound biosynthesis is sucrose. However, the substrate specificity and regiospecificity can vary among enzymes from different sources. The this compound synthase from the silverleaf whitefly exhibits high specificity, converting sucrose exclusively to this compound. nih.gov In contrast, the sucrose isomerase from E. rhapontici produces a mixture of isomaltulose and this compound in a roughly 5:1 ratio. nih.gov

Some trehalose synthases, like the TreM enzyme, exhibit dual catalytic activity. They can convert maltose (B56501) to trehalose and sucrose to this compound. nih.gov This demonstrates a broader substrate acceptance. The regiospecificity of these enzymes is precise, consistently forming the α-1,1-glycosidic bond characteristic of this compound. Studies on the this compound synthase from Pseudomonas mesoacidophila MX-45 have revealed the importance of specific amino acid residues, such as an aromatic clamp formed by two phenylalanine residues (Phe256 and Phe280), in substrate recognition and controlling reaction specificity. nih.gov

Genetic and Molecular Basis of this compound Biosynthesis

The genes encoding this compound-synthesizing enzymes have been identified and characterized from various microbial sources. For instance, the gene for this compound synthase, designated mutB, has been cloned from "Pseudomonas mesoacidophila" MX-45. asm.org Similarly, a novel putative trehalose synthase gene, treM, was identified from a thermal spring metagenome and successfully expressed in Escherichia coli. asm.orgnih.gov

These genetic studies are crucial for the heterologous expression and large-scale production of these enzymes. By cloning the respective genes into suitable expression hosts like E. coli or yeast, it is possible to produce large quantities of the enzyme for industrial applications. nih.gov Furthermore, understanding the genetic basis allows for protein engineering and site-directed mutagenesis to improve enzyme properties such as stability, activity, and product specificity. nih.gov For example, modifications to the amino acid sequence can alter the active site environment to favor the production of this compound over other isomers.

Strategies for Enhanced Bioconversion and Yield Optimization in this compound Production

Several strategies have been developed to enhance the efficiency of this compound production and optimize the final yield. A significant challenge in industrial production is the potential for low product yield and the presence of by-products, which can complicate purification processes. nih.gov

One key strategy is the discovery and characterization of novel, highly efficient enzymes. The TreM enzyme, for example, demonstrated a maximum bioconversion yield of 90% this compound from sucrose at 50°C. nih.govresearchgate.net This enzyme was also shown to be effective in converting low-cost feedstocks like jaggery and cane molasses into this compound. nih.gov

Process optimization is another critical area. This includes adjusting reaction conditions such as temperature, pH, and substrate concentration. For the TreM enzyme, the optimal temperature for this compound biosynthesis was found to be 50°C, with a pH optimum of 7.0. nih.gov Interestingly, increasing the sucrose concentration from 100 mM to 1 M led to a sharp decrease in the conversion yield, indicating that substrate inhibition can be a limiting factor. nih.gov

Factors Affecting this compound Yield

| Factor | Observation/Strategy |

|---|---|

| Enzyme Source | Novel enzymes from extremophiles (e.g., TreM) can exhibit higher stability and conversion rates. nih.gov |

| Temperature | Optimal temperature for TreM is 50°C for this compound synthesis. nih.gov |

| pH | Optimal pH for TreM is 7.0. nih.gov |

| Substrate Concentration | High substrate concentrations can lead to inhibition and reduced yield. nih.gov |

| Feedstock | Low-cost feedstocks like jaggery and molasses can be utilized. nih.gov |

Structural Biology and Mechanistic Enzymology of Trehalulose Synthases

Elucidation of Trehalulose Synthase Three-Dimensional Structures

Active Site Topography and Substrate Recognition Interfaces

The active site of this compound synthase is characterized as a narrow and enclosed pocket, which is crucial for guiding the intramolecular rearrangement of the substrate. nih.gov Detailed structural studies have identified specific amino acid residues and motifs critical for substrate recognition and binding. For instance, in this compound synthase from Pseudomonas mesoacidophila MX-45, an "aromatic clamp" formed by phenylalanine residues, specifically Phe256 and Phe280, plays a vital role in recognizing the substrate and controlling the reaction's specificity. nih.gov Furthermore, this research has highlighted essential residues responsible for binding both the glucosyl and fructosyl moieties of sucrose (B13894) within the active site. nih.gov In a related trehalose (B1683222)/trehalulose synthase (TreM), Tyr64 and Phe165 have been identified as residues specific for sucrose binding. asm.org The catalytic pocket often features a deep groove that serves as both an entry point for the substrate and an exit site for the products. plos.org

Conformational Transitions and Catalytic Dynamics in this compound Synthases

The catalytic mechanism of this compound synthases involves dynamic conformational changes that facilitate substrate processing and product release. The high-resolution structures of this compound synthase from Pseudomonas mesoacidophila MX-45 have been observed to mimic successive states of the enzymatic reaction, providing a molecular movie of the catalytic process. nih.gov In homologous enzymes like Deinococcus radiodurans trehalose synthase (DrTS), a substrate-induced rotation of subdomain B occurs. iucr.orgrcsb.org This rotation, coupled with intricate interaction networks between subdomains B and S7, effectively seals the active site entrance. iucr.orgrcsb.org This "closed conformation" is critical for facilitating the intramolecular isomerization reaction and simultaneously minimizing undesirable hydrolytic side reactions by restricting water access. iucr.orgrcsb.org Such conformational dynamics are directly linked to the enzyme's catalytic efficiency, and in some cases, protein conformational changes can even be the rate-limiting step in the catalytic turnover. researchgate.netnih.gov

Identification and Role of Catalytic Residues in this compound Formation

As members of the GH13 family, this compound synthases share a conserved catalytic machinery. A hallmark of these enzymes is a highly conserved triad (B1167595) of carboxylic acid-containing residues that are indispensable for catalysis. oup.comebi.ac.uk This triad typically includes a nucleophilic aspartate, an acid/base catalyst glutamate, and a substrate-coordinating aspartate residue. oup.com In a trehalose synthase (TreS), which is structurally homologous to this compound synthases, five conserved key amino acids have been identified as constituting the catalytic pocket: His172, Asp201, Glu251, His318, and Asp319. plos.org Mutagenesis studies have confirmed the critical importance of these specific residues for the enzyme's function. plos.org For instance, in Deinococcus radiodurans trehalose synthase, Tyr213, Glu320, and Glu324 are considered essential within the +1 subsite for the enzyme's activity. rcsb.org

Table 1: Key Catalytic Residues in Glycosyl Hydrolase Family 13 (GH13) Enzymes

| Enzyme Type (Example) | Conserved Catalytic Residues | Role | Reference |

| GH13 Family (General) | Nucleophilic Asp, Acid/Base Glu, Substrate-coordinating Asp | Essential for catalysis | oup.comebi.ac.uk |

| TreS (e.g., Pseudomonas mesoacidophila MX-45) | His172, Asp201, Glu251, His318, Asp319 | Constitute catalytic pocket; confirmed by mutagenesis | plos.org |

| DrTS (Deinococcus radiodurans) | Tyr213, Glu320, Glu324 | Essential within +1 subsite for activity | rcsb.org |

Enzymatic Differentiation Between this compound Synthesis and Competing Hydrolytic Reactions

A critical aspect of this compound synthase enzymology is its ability to favor transglycosylation (isomerization to this compound) over competing hydrolytic reactions that would yield glucose and fructose (B13574). asm.org The product ratio between isomerization and hydrolysis is influenced by both the enzyme's origin and the specific reaction conditions. asm.org

The structural features of the active site play a significant role in this differentiation. The "aromatic clamp" formed by Phe256 and Phe280 in Pseudomonas mesoacidophila MX-45 this compound synthase is crucial not only for substrate recognition but also for controlling the reaction specificity, thereby promoting isomerization. nih.gov Further evidence for this control comes from studies on homologous trehalose synthases. For example, in Deinococcus radiodurans trehalose synthase, mutations that disrupt the interaction networks responsible for sealing the active site entrance (e.g., the N253A mutation) lead to a notable decrease in isomerase activity and a simultaneous increase in hydrolase activity. iucr.orgrcsb.org The N253A mutant structure specifically revealed the creation of a small pore, which likely allows increased water entry into the active site, thus facilitating hydrolysis. rcsb.org While the active site is designed to be enclosed to protect the glycosyl-enzyme intermediate, some level of water transfer can still occur, leading to a minor percentage of hydrolysis (e.g., approximately 10% in some TreS enzymes) alongside the desired isomerization. nih.gov This delicate balance highlights the sophisticated active site architecture and dynamic mechanisms employed by these enzymes to achieve their specific catalytic outcomes.

Advanced Bioprocessing and Enzyme Engineering for Trehalulose

Immobilization Techniques for Trehalulose Synthase Stabilization and Continuous Production

The reusability and stability of enzymes are critical factors in developing cost-effective and continuous manufacturing processes. Immobilization of this compound synthase on solid supports is a key strategy to address these challenges, offering advantages such as enhanced stability, ease of separation from the product, and the potential for continuous operation in packed-bed reactors. researchgate.netgoogle.com

A variety of materials have been investigated for the immobilization of this compound synthase. Recent research has demonstrated the successful immobilization of a thermostable this compound synthase by fusing it with a cellulose-binding domain, allowing for its attachment to cellulose (B213188) matrices. acs.orgntnu.edu.tw This approach not only facilitates enzyme recovery but also enhances its stability, making it suitable for repeated use. acs.org Another promising method involves the use of silicalite-1-based materials, which have been shown to significantly improve the activity and stability of the immobilized enzyme against fluctuations in pH and temperature. researchgate.net Immobilization on glutaraldehyde-activated silanized magnetic iron trioxide nanoparticles is another innovative technique. This method allows for easy separation of the enzyme from the reaction mixture using a magnetic field and has been shown to retain a high percentage of the initial enzyme activity over multiple reaction cycles. researchgate.net

Table 1: Comparison of Immobilization Techniques for this compound Synthase

| Immobilization Support | Enzyme Source | Key Advantages | Reusability/Stability |

|---|---|---|---|

| Cellulose Matrices | Thermus thermophilus | Enhanced stability, facilitated product purification. acs.orgntnu.edu.tw | High potential for scalable and cost-effective production. acs.org |

| Silicalite-1-based Material | Thermus thermophilus HB27 | Improved activity and stability against pH and temperature changes. researchgate.net | Retained 81% of initial yield after 22 cycles. researchgate.net |

| Magnetic Iron Trioxide Nanoparticles | Not Specified | Easy separation of enzyme from the reaction mixture. researchgate.net | Retained 82% of initial activity after twelve repeated batches. researchgate.net |

| Chitin Beads | Pseudomonas stutzeri | Specific binding and high conversion yield. | Retained 50% of residual activity after the 21st repeated use. researchgate.net |

Bioprocess Optimization: Temperature, pH, and Feedstock Management for this compound Yield

Optimizing the conditions of the enzymatic reaction is paramount for maximizing the yield and efficiency of this compound production. Key parameters that significantly influence the activity of this compound synthase include temperature and pH. nih.gov Additionally, the choice of feedstock can have a substantial impact on the economic viability of the process.

The optimal temperature and pH for this compound synthase activity can vary depending on the microbial source of the enzyme. For example, a novel this compound synthase (TreM) identified from a thermal spring metagenome exhibits optimal activity for this compound biosynthesis at 50°C. nih.govnih.gov In contrast, a trehalose (B1683222) synthase from Pseudomonas monteilii TBRC 1196 shows optimal performance at a lower temperature of 40°C. nih.gov Similarly, the optimal pH for these enzymes can range from neutral to alkaline. The TreM enzyme has an optimal pH of 7.0 for this compound production, while the enzyme from P. monteilii functions best at a more alkaline pH of 9.0. nih.govnih.gov Operating the enzymatic conversion at these optimal conditions is critical for achieving high reaction rates and maximizing the conversion of sucrose (B13894) to this compound. nih.govnih.gov

Beyond optimizing reaction conditions, the selection of an appropriate feedstock is a crucial aspect of bioprocess management. While pure sucrose is the direct substrate for this compound synthesis, the use of low-cost, readily available feedstocks can significantly reduce production costs. nih.gov Research has demonstrated the feasibility of using various inexpensive sucrose-containing materials for this compound production. A novel this compound synthase, TreM, has been shown to effectively catalyze the conversion of sucrose from feedstocks such as jaggery, cane molasses, muscovado, and table sugar into this compound. nih.govresearchgate.net The ability to utilize these alternative feedstocks opens up avenues for more sustainable and economical large-scale production of this compound.

Table 2: Optimal Conditions and Feedstock for this compound Synthase from Different Sources

| Enzyme Source | Optimal Temperature | Optimal pH | Feedstock | Max. This compound Yield |

|---|---|---|---|---|

| Thermal Spring Metagenome (TreM) | 50°C nih.govnih.gov | 7.0 nih.govnih.gov | Sucrose, Jaggery, Cane Molasses, Muscovado, Table Sugar nih.gov | 90% (from 70 mM sucrose) nih.gov |

| Pseudomonas monteilii TBRC 1196 | 40°C nih.gov | 9.0 nih.gov | Maltose (B56501) (for trehalose) | 68.1% (trehalose from maltose) nih.gov |

| Saline-Alkali Soil Metagenome | 45°C nih.gov | 9.0 nih.gov | Maltose (for trehalose) | >78% (trehalose from 30% maltose) plos.org |

Discovery and Engineering of Novel this compound Synthases via Metagenomics and Directed Evolution

The discovery and engineering of novel this compound synthases with improved catalytic properties are pivotal for advancing the bioproduction of this compound. Metagenomics and directed evolution are two powerful approaches that are being utilized to expand the toolbox of available enzymes and tailor their functions for industrial applications.

Metagenomics allows for the exploration of the vast genetic diversity present in microbial communities from various environments, without the need for culturing individual microorganisms. nih.govasm.org This technique has proven to be a fruitful strategy for the discovery of novel this compound synthases with desirable characteristics. For instance, a novel trehalose synthase gene, designated treM, was identified from the metagenome of an extreme temperature thermal spring. nih.govasm.org This enzyme exhibits high stability and dual activity, capable of producing both trehalose and this compound. asm.org Similarly, a novel trehalose synthase gene was discovered from a metagenomic library of saline-alkali soil, highlighting the potential of diverse and extreme environments as sources of unique biocatalysts. nih.gov

Heterologous Expression Systems for Recombinant this compound Synthase Production

The efficient and large-scale production of this compound synthase is a prerequisite for its industrial application. Heterologous expression, which involves expressing a gene in a host organism that does not naturally produce the corresponding protein, is the cornerstone of recombinant enzyme production. Several microbial expression systems have been utilized for the production of this compound synthase, with Escherichia coli being the most commonly employed host. nih.govnih.govasm.org

Escherichia coli is a popular choice for heterologous protein expression due to its rapid growth, well-characterized genetics, and the availability of a wide range of expression vectors and protocols. nih.gov Numerous studies have reported the successful expression of this compound synthase genes from various sources, including metagenomes and different bacterial species, in E. coli. nih.govnih.govasm.org This has enabled the production of sufficient quantities of the enzyme for characterization and application in this compound synthesis.

While E. coli is a workhorse for recombinant protein production, other expression systems are also being explored for their potential advantages. For instance, the yeast Pichia pastoris has been used for the surface display expression of trehalose synthase, which can simplify downstream processing by eliminating the need for cell lysis and enzyme purification. nih.gov Corynebacterium glutamicum has also been investigated for the heterologous expression of enzymes involved in trehalose synthesis. nih.gov The choice of the expression system can significantly impact the yield, solubility, and post-translational modifications of the recombinant enzyme, and therefore, selecting the most appropriate host is a critical step in developing a robust and efficient production process for this compound synthase.

Analytical Methodologies for Trehalulose Research and Quantification

Advanced Chromatographic Techniques for Trehalulose Separation and Quantification

High-performance liquid chromatography (HPLC) coupled with an evaporative light scattering detector (ELSD) has emerged as a key advanced chromatographic technique for the quantitative analysis of this compound. This method has been successfully applied to analyze this compound in samples such as kelulut honey. myfoodresearch.com

For the separation and quantification of this compound using HPLC-ELSD, a common setup involves a GL Sciences NH2 column (150 mm × 4.6 mm) maintained at an oven temperature of 40°C. myfoodresearch.com The mobile phase typically consists of a premixed solution of 85% acetonitrile (B52724) in deionized water, delivered at a fixed flow rate of 0.8 ml/min. myfoodresearch.com While HPLC with ELSD or refractive index (RI) detectors are widely utilized for sugar analysis due to their lower maintenance costs, it is important to note that these detectors primarily provide retention time for component identification. myfoodresearch.com A challenge in the accurate quantitative analysis of this compound stems from the fact that the highest purity commercial standards available are often specified as approximately >90% pure, which can impact the precision of quantification. myfoodresearch.com

Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy for this compound Structural Elucidation and Quantitative Analysis

Development and Application of Enzymatic Assays for this compound Detection

Enzymatic assays offer a highly specific and often sensitive approach for the detection and quantification of carbohydrates. For instance, trehalose (B1683222), a disaccharide distinct from this compound, is commonly quantified using enzymatic assays that employ trehalase, an enzyme that specifically hydrolyzes trehalose into two glucose monomers. nih.govacs.orgmegazyme.comelabscience.comnih.govsigmaaldrich.comlibios.fr However, this compound is structurally different from trehalose; it is composed of one molecule of fructose (B13574) and one molecule of glucose, linked by a 1,1 glycosidic bond. acs.org Due to this distinct chemical structure, enzymes specific to trehalose, such as trehalase, are not suitable for the detection or quantification of this compound. The provided research does not describe the development or application of specific enzymatic assays tailored for the detection or quantification of this compound.

Isotopic Labeling Approaches for Investigating this compound Biosynthesis Pathways and Mechanisms

Isotopic labeling approaches, particularly those utilizing stable isotopes like carbon-13 (C), are invaluable tools for investigating metabolic pathways and mechanisms by tracing the fate of labeled atoms within biological systems. While such methods have been extensively applied to study the biosynthesis and metabolism of various carbohydrates, including trehalose, specific studies detailing isotopic labeling approaches for investigating this compound biosynthesis pathways and mechanisms are not found in the current literature. This compound is known to be synthesized from sucrose (B13894) by certain bacteria, such as Protaminombacter rubrum. acs.org Further research employing isotopic labeling would be crucial to fully elucidate the precise enzymatic steps and intermediates involved in its biosynthesis.

Comparative Biochemistry and Structural Studies of Trehalulose

Comparative Enzymology of Trehalulose Synthases within Glycosyl Hydrolase Families

This compound is a disaccharide formed from a molecule of fructose (B13574) and a molecule of glucose wikipedia.org. Its biosynthesis from sucrose (B13894) is observed in certain bacteria, such as Protaminombacter rubrum wikipedia.org. Enzymes responsible for the synthesis of this compound, often termed trehalose (B1683222) synthases, typically belong to the Glycosyl Hydrolase family 13 (GH13) researchgate.netnih.govacs.orgnzytech.com. This family is known for its diverse activities, including transglucosylation and isomerization.

Within the GH13 family, some enzymes exhibit dual transglycosylation activities, capable of synthesizing both trehalose (from maltose) and this compound (from sucrose) researchgate.netnih.govnih.gov. Notable examples include trehalose synthases isolated from Thermomonospora curvata and Thermus aquaticus nih.gov. A novel trehalose synthase (TreM) identified from an extreme temperature thermal spring also demonstrates this dual capability researchgate.netnih.govnih.gov. Research findings indicate that TreM exhibits optimal activity for trehalose synthesis at 45°C and for this compound synthesis at 50°C, showcasing remarkable thermal stability researchgate.netnih.govnih.gov.

Furthermore, certain GH13 enzymes, specifically sucrose mutases, are known to catalyze the isomerization of sucrose to yield isomaltulose and this compound as primary products nih.gov. This highlights the enzymatic versatility within the GH13 family in producing various disaccharide isomers. The catalytic mechanism of trehalose synthases, particularly those converting maltose (B56501) to trehalose, often follows a two-step, double-displacement mechanism, characteristic of GH13 enzymes acs.orgnih.govacs.org.

Structural and Conformational Distinctions of this compound Compared to Other Disaccharides (e.g., Isomaltulose, Sucrose, Trehalose)

This compound is a disaccharide composed of a glucose unit and a fructose unit linked by an α-1,1-glycosidic bond wikipedia.org. A key structural feature distinguishing this compound is that the anomeric carbon of the fructose moiety is not involved in the glycosidic bond, rendering it a reducing sugar wikipedia.org.

To understand its unique characteristics, this compound's structure can be compared to other common disaccharides:

Isomaltulose: This is a structural isomer of sucrose, consisting of glucose and fructose linked by an α-1,6-glycosidic bond wikipedia.orgwikidata.org. Like this compound, isomaltulose is a reducing sugar wikidata.org.

Sucrose: Composed of glucose and fructose, sucrose features an α-1,2-glycosidic bond nih.govfishersci.seacs.orgnih.gov. Unlike this compound and isomaltulose, sucrose is a non-reducing sugar because both anomeric carbons are involved in the glycosidic linkage nih.govnih.govtuscany-diet.netnih.gov.

Trehalose: This disaccharide is formed from two glucose units joined by an α,α-1,1-glycosidic bond tuscany-diet.netnih.govwikipedia.orgoup.cominfona.pl. Trehalose is also a non-reducing sugar due to the involvement of both anomeric carbons in the glycosidic bond tuscany-diet.netnih.govwikipedia.orginfona.plnagase-foods.com.

Table 1: Comparative Structural Features of Disaccharides

| Disaccharide | Constituent Monosaccharides | Glycosidic Bond Type | Reducing/Non-Reducing |

| This compound | Glucose, Fructose | α-1,1 | Reducing |

| Isomaltulose | Glucose, Fructose | α-1,6 | Reducing |

| Sucrose | Glucose, Fructose | α-1,2 | Non-reducing |

| Trehalose | Glucose, Glucose | α,α-1,1 | Non-reducing |

Conformationally, trehalose is notable for its α,α-(1→1) glycosidic linkage, which connects its two α-glucopyranose rings in an axial-axial orientation, promoting a stable "clam shell" conformation nih.gov. X-ray measurements have supported this unique crystalline structure nih.gov. In contrast, sucrose tends to form more open structures in its crystalline form nih.gov. In aqueous solutions, sucrose forms more intramolecular hydrogen bonds, leading to a more compact structure, whereas trehalose exhibits a more open conformation acs.org. Studies also suggest that trehalose has a more pronounced effect on perturbing the structure of bulk water compared to sucrose acs.orgnih.gov. While specific conformational details for this compound are less extensively documented in the provided literature, its distinct α-1,1-glycosidic bond between glucose and fructose would confer its own unique three-dimensional characteristics.

Biochemical Significance of the α-1,1-Glycosidic Bond in this compound and its Enzymatic Stability

The α-1,1-glycosidic bond in this compound holds significant biochemical implications, particularly concerning its stability and interaction with enzymatic systems. This bond, linking glucose and fructose, is inherently more stable than the α-1,2-glycosidic bond found in sucrose wikipedia.org.

This enhanced stability directly influences this compound's enzymatic breakdown. It is broken down more slowly than sucrose in the small intestine, contributing to its lower glycemic index wikipedia.org. A notable consequence of this bond's stability is that Streptococcus mutans, a bacterium implicated in dental caries, cannot readily utilize this compound, rendering the disaccharide non-cariogenic wikipedia.org.

While trehalose (glucose-glucose α,α-1,1) is well-documented for its high resistance to acid hydrolysis and stability across a range of temperatures tuscany-diet.netnih.govwikipedia.orgoup.cominfona.plnagase-foods.combiomedres.us, the specific enzymatic stability of this compound against a broad spectrum of enzymes beyond intestinal digestion is an area of ongoing research. However, the stability of its α-1,1-glycosidic bond is a defining characteristic that dictates its metabolic fate and functional properties.

Future Directions and Unexplored Research Avenues in Trehalulose Science

Exploration of Unconventional Microbial and Enzymatic Sources for Trehalulose Production

Current this compound production primarily relies on sucrose (B13894) isomerase (SI) enzymes, which convert sucrose into this compound and isomaltulose. Future research should focus on discovering and characterizing novel microbial strains and enzymatic systems that exhibit higher specificity and efficiency for this compound synthesis. For instance, Protaminobacter rubrum is known to synthesize this compound from sucrose wikipedia.org. "Pseudomonas mesoacidophila" MX-45 has been identified as a source of this compound synthase, an enzyme critical for its production nih.gov.

The exploration of metagenomic data from diverse environments, such as extreme temperature thermal springs, could lead to the identification of novel genes encoding enzymes with unique properties. For example, a novel trehalose (B1683222) synthase (TreM) identified from such an environment demonstrated the ability to catalyze the biosynthesis of both trehalose and this compound, exhibiting optimal activity for this compound at 50°C nih.gov. Investigating such unconventional sources may yield enzymes with enhanced stability, broader substrate specificity, or improved catalytic efficiency under various industrial conditions. Furthermore, research into the heterologous expression of this compound synthase genes in well-established industrial microorganisms could pave the way for establishing efficient "this compound bio-factories" nih.gov.

Rational Design and Engineering of this compound Synthases for Enhanced Specificity and Efficiency

A key challenge in this compound production is the co-formation of isomaltulose and other by-products like glucose and fructose (B13574), which necessitates additional separation steps nih.govnih.gov. Rational design and enzyme engineering approaches are crucial for developing this compound synthases with enhanced product specificity and catalytic efficiency. This involves understanding the enzyme's active site, reaction mechanism, and the molecular determinants of product selectivity.

Studies on sucrose isomerases, such as SmuA from Serratia plymuthica, have demonstrated that targeted amino acid exchanges around the active site can significantly alter product ratios. For example, a triple mutant (Y219L/D398G/V465E) of SmuA was engineered to produce 2.3 times less this compound, thereby enhancing isomaltulose purity nih.gov. While this example focuses on reducing this compound as a byproduct, the same principles of rational design and directed evolution can be applied to increase this compound specificity. Future work should involve:

Site-directed mutagenesis : Targeting specific residues within the active site or substrate-binding pockets to modify substrate recognition and product release.

Directed evolution : Applying iterative cycles of random mutagenesis and high-throughput screening to select for enzyme variants with desired characteristics, such as higher this compound yield and reduced by-product formation.

Computational modeling : Utilizing molecular docking and dynamics simulations to predict optimal mutations and guide experimental design, accelerating the engineering process.

The goal is to achieve an "ideal" sucrose isomerase for industrial application that exhibits complete conversion of sucrose with high specificity towards this compound at high substrate concentrations nih.gov.

Systems Biology Approaches to Understand this compound Metabolism and Regulation

A comprehensive understanding of this compound metabolism and its regulation within biological systems is essential for optimizing its biotechnological production and exploring its physiological roles. While extensive systems biology studies have been conducted for related disaccharides like trehalose, similar in-depth analyses for this compound are largely unexplored.

Future research should employ integrated systems biology approaches, including:

Flux Balance Analysis (FBA) : To model and predict metabolic flux distributions in this compound-producing organisms, identifying bottlenecks and potential targets for metabolic engineering plos.org.

Quantitative Proteomics and Metabolomics : To quantify changes in protein and metabolite levels under various conditions (e.g., different carbon sources, stress conditions) to unravel the regulatory networks governing this compound synthesis and degradation mdpi.complos.orgresearchgate.net.

Kinetic Modeling : Developing detailed kinetic models of this compound biosynthesis pathways, similar to those developed for trehalose in Saccharomyces cerevisiae, to understand the dynamic behavior and regulatory interactions of enzymes and metabolites uni.lu. Such models can help predict the impact of genetic modifications or environmental changes on this compound yield.

Transcriptomics : Analyzing gene expression profiles to identify genes involved in this compound metabolism and their transcriptional regulation.

These approaches will provide a holistic view of this compound biology, enabling rational design of microbial cell factories for enhanced production and uncovering novel regulatory functions.

Development of High-Throughput Analytical Platforms for this compound Profiling in Complex Matrices

Accurate and rapid quantification of this compound in various complex biological and industrial matrices is crucial for both research and commercial applications. The development of high-throughput analytical platforms will significantly accelerate the screening of new enzyme variants, optimization of production processes, and investigation of its presence in natural sources.

Current analytical methods for disaccharides often include techniques like High-Performance Liquid Chromatography (HPLC) coupled with refractive index detection (RID) or Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) acs.org. Gas Chromatography-Mass Spectrometry (GC-MS) is also a sensitive and high-throughput platform for metabolic profiling researchgate.net. Future developments should focus on:

Enhanced Sensitivity and Specificity : Developing more sensitive methods, potentially leveraging advanced mass spectrometry techniques (e.g., HR-TOF-MS) that can accurately quantify this compound even at low concentrations in complex samples, minimizing matrix interference acs.orgresearchgate.net.

Automation and Miniaturization : Integrating sample preparation, separation, and detection into automated, miniaturized platforms to enable rapid analysis of a large number of samples, crucial for high-throughput screening of microbial libraries or enzyme variants nih.gov.

Non-invasive or On-line Monitoring : Exploring technologies for real-time or near-real-time monitoring of this compound levels during fermentation processes, allowing for dynamic process control and optimization.

Differential Profiling : Developing methods that can easily distinguish this compound from its isomers (e.g., sucrose, isomaltulose, trehalose) and other structurally similar carbohydrates present in complex mixtures.

Investigation of Novel Biochemical Functions and Interactions of this compound in Biological Systems

While this compound is known for its non-cariogenic nature and lower glycemic index compared to sucrose, its full spectrum of biochemical functions and interactions in biological systems remains largely unexplored. Drawing parallels with trehalose, which exhibits diverse roles as an osmoprotectant, chemical chaperone, free radical scavenger, and metabolic regulator, this compound may possess similar or unique biological activities mdpi.comresearchgate.net.

Future research should investigate:

Stress Protectant Properties : Evaluating this compound's ability to protect cells, proteins, and membranes against various environmental stresses such as desiccation, heat, cold, and oxidative stress, similar to trehalose researchgate.net.

Signaling Molecule Roles : Investigating if this compound or its phosphorylated intermediates (analogous to trehalose-6-phosphate) act as signaling molecules influencing metabolic pathways, gene expression, or developmental processes in plants or microorganisms annualreviews.orgfrontiersin.org.

Interactions with the Microbiome : Studying how this compound interacts with the gut microbiome, its digestibility by microbial enzymes, and its potential impact on microbial community composition and function. Given that trehalose is metabolized by microbial trehalases in the human digestive tract, similar interactions may exist for this compound nih.gov.

Antioxidant and Anti-inflammatory Activities : Further validating and elucidating the mechanisms behind its reported high antioxidant properties and exploring potential anti-inflammatory effects nih.gov.

Enzymatic Breakdown and Utilization Pathways : Characterizing the enzymes and metabolic pathways involved in the breakdown and utilization of this compound by various organisms, which could reveal new biochemical insights.

These investigations will not only deepen the fundamental understanding of this compound but also uncover novel applications in food, pharmaceuticals, and biotechnology.

Q & A

Q. How can trehalulose be reliably identified in complex biological matrices like honey?

this compound identification requires chromatographic separation coupled with structural validation. High-performance thin-layer chromatography (HPTLC) using silica gel 60 F254 plates and a mobile phase of 1-butanol-2-propanol-aqueous boric acid (30:50:10, V/V) achieves baseline separation from fructose, glucose, maltose, and sucrose (RF = 0.045 for this compound vs. 0.11–0.29 for other sugars). Post-separation derivatization with aniline-diphenylamine-phosphoric acid reagent produces a distinct orange-brown band for this compound. Confirmatory analyses like 2D-HPTLC or NMR should be used to rule out co-elution with interfering compounds .

Q. What experimental approaches are used to investigate this compound's role as a biomarker for stingless bee honey authentication?

Comparative sugar profiling via HPTLC or UPLC-MS/MS across honey samples from diverse bee species (e.g., Tetragonula, Heterotrigona) can establish this compound's uniqueness. Key steps include:

- Quantifying this compound levels (typically 13–44 g/100 g in stingless bee honey).

- Demonstrating absence in Apis mellifera (common honeybee) honey.

- Correlating this compound concentration with geographic or species-specific factors. Validation requires parallel NMR analysis to confirm glycosidic linkage (α-1,1 for this compound vs. α-1,4 for maltose) .

Q. Which analytical methods are most suitable for quantifying this compound, and what are their limitations?

- HPTLC : Cost-effective for high-throughput screening (linear range: 100–800 ng/band; LOD: 20.04 ng/band). Validated per ICH Q2(R1) guidelines for specificity, precision (RSD < 2%), and recovery (>98%). Limited by lower resolution compared to HPLC .

- HPLC/UPLC-MS/MS : Higher sensitivity and specificity but requires expensive instrumentation and specialized columns (e.g., NH2-bonded phases). Suitable for trace analysis .

- NMR : Gold standard for structural confirmation but impractical for routine quantification due to low throughput and high sample requirements .

Advanced Research Questions

Q. How can researchers validate the specificity of an HPTLC method for this compound in the presence of structurally similar sugars?

Specificity validation involves:

- Overspotting tests : Spiking honey samples with this compound standards and confirming band purity via 2D chromatography.

- Forced degradation studies : Exposing samples to heat, acid, or enzymatic hydrolysis to assess interference from degradation products.

- Peak purity analysis : Using spectral overlays in HPTLC software (e.g., visionCATS) to verify single-component bands .

Q. What experimental designs resolve contradictions in this compound quantification data across different analytical platforms?

Discrepancies often arise from:

- Matrix effects : Honey composition (e.g., phenolic acids) may interfere with detection. Mitigate via sample cleanup (solid-phase extraction) or standard addition calibration .

- Method sensitivity : Cross-validate using orthogonal techniques (e.g., HPTLC for screening, NMR for confirmation).

- Enzymatic interconversion : Monitor sucrose-to-trehalulose conversion during storage using time-course studies with α-glucosidase inhibitors .

Q. What enzymatic mechanisms drive this compound biosynthesis in stingless bees, and how can these be experimentally characterized?

this compound synthesis involves sucrose isomerase activity in bee salivary glands. Key steps for mechanistic studies:

- In vitro assays : Incubate sucrose with bee-derived enzyme extracts and quantify this compound via HPTLC.

- Substrate specificity tests : Compare conversion rates of sucrose vs. glucose/fructose mixtures (no this compound forms without sucrose) .

- Kinetic analysis : Determine Km and Vmax for the isomerase using Lineweaver-Burk plots .

Q. How can researchers optimize this compound production in microbial systems for functional studies?

Recombinant expression of sucrose isomerases (e.g., Pantoea dispersa SI or Deinococcus geothermalis amylosucrase) in E. coli enables scalable production. Optimization strategies include:

- pH/Temperature modulation : P. dispersa SI achieves >90% this compound yield at pH 5 and 35°C.

- Feedstock engineering : Use low-cost substrates like molasses or jaggery instead of pure sucrose .

- Enzyme immobilization : Enhance thermostability (e.g., 80% activity retention after 24h at 50°C for D. geothermalis amylosucrase) .

Methodological Considerations

Q. What parameters are critical for ensuring robustness in this compound HPTLC quantification?

Robustness testing requires evaluating:

- Mobile phase variability : ±2 mL solvent volume tolerance.

- Plate batch differences : Assess inter-plate RF consistency (target: 0.045 ± 0.002).

- Detection wavelength : T white illumination provides optimal accuracy (vs. R white or RT white) .

Q. How should researchers design in vitro studies to assess this compound's bioactivity (e.g., antioxidant or glycemic effects)?

- Antioxidant assays : Use DPPH/ABTS radical scavenging models with dose-response curves (1–100 mg/mL this compound).

- Glycemic impact : Measure glucose uptake in Caco-2/HT-29 cell co-cultures or murine models, comparing this compound to sucrose/maltose .

- Control for confounding factors : Include purity checks (HPLC) to exclude residual fructose/glucose effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.